molecular formula C21H23ClN4O3 B6452319 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole CAS No. 2640975-61-5

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Cat. No.: B6452319
CAS No.: 2640975-61-5
M. Wt: 414.9 g/mol
InChI Key: TXDHBSGREFBCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a heterocyclic molecule featuring a piperidine ring linked to an indazole core via a carbonyl group. Key structural attributes include:

  • Indazole moiety: Substituted with a 3-methoxy and 2-methyl group, enhancing steric and electronic modulation.
  • Piperidine substituent: A (3-chloropyridin-4-yl)oxy methyl group attached to the piperidine nitrogen, introducing both aromatic and halogenated features.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-25-21(28-2)16-4-3-15(11-18(16)24-25)20(27)26-9-6-14(7-10-26)13-29-19-5-8-23-12-17(19)22/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDHBSGREFBCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole involves multiple steps, typically starting with the functionalization of the indazole ring and followed by coupling reactions with the piperidine and pyridine moieties.

  • Functionalization of Indazole Ring

    • Starting with 2-methylindazole, introduce the 3-methoxy group through methoxylation.

    • Reaction conditions: Methanol as the solvent, with a catalyst such as sodium methoxide.

  • Coupling with Piperidine Moiety

    • Introduce the 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine group through a nucleophilic substitution reaction.

    • Reaction conditions: A base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the compound can be synthesized using automated batch reactors ensuring precise control over reaction conditions. Continuous flow reactors might also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions to form oxo derivatives.

  • Reduction: : Can be reduced to remove certain functional groups, altering its activity.

  • Substitution: : The chloropyridine moiety can undergo various nucleophilic substitution reactions, modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: : Use of palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Employing reagents such as sodium hydride (NaH) in an anhydrous solvent.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives with increased electrophilicity.

  • Reduction: : Simplified structures with modified pharmacological profiles.

  • Substitution: : Varied compounds with different substituents on the pyridine ring, influencing biological activity.

Scientific Research Applications

Chemistry

  • Used as a precursor in synthesizing complex organic molecules due to its reactive functional groups.

Biology

  • Investigated for its role as a potential inhibitor of specific biological pathways.

Medicine

  • Explored for its therapeutic potential in treating diseases, including as an anti-inflammatory or anti-cancer agent.

Industry

  • Utilized in the development of new materials and as a part of combinatorial chemistry libraries for drug discovery.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The 3-chloropyridin-4-yl group enhances binding affinity, while the indazole core contributes to its stability and activity. Mechanistic studies have shown that it can inhibit certain enzymatic pathways, impacting cellular processes like proliferation and inflammation.

Comparison with Similar Compounds

Structural Analog: 6-(4-Benzylpiperidine-1-carbonyl)-1H-indazole

Key Differences :

  • Piperidine substituent : Benzyl group vs. (3-chloropyridin-4-yl)oxy methyl in the target compound.
  • Indazole substitution : The analog lacks the 3-methoxy and 2-methyl groups present in the target.

Implications :

  • In contrast, the (3-chloropyridin-4-yl)oxy methyl group introduces polarizability and hydrogen-bonding capacity via the pyridinyl oxygen and chlorine .
  • The 3-methoxy and 2-methyl groups on the target’s indazole may enhance metabolic stability and receptor binding compared to the unsubstituted analog .

Piperidine-Containing Derivatives from Fluorochem Reports

Compounds such as 1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid share structural motifs with the target:

  • Piperidine linkage : Both feature piperidine connected to aromatic systems.
  • Substituent variation : The Fluorochem derivative includes a carboxylic acid group and an imidazo[1,2-a]pyridine core, unlike the target’s indazole and carbonyl group.

Implications :

  • The carboxylic acid in the Fluorochem compound may improve aqueous solubility but limit blood-brain barrier penetration. The target’s carbonyl group balances lipophilicity and polarity .
  • The imidazo[1,2-a]pyridine vs. indazole cores suggest divergent electronic profiles, influencing binding interactions with biological targets .

Data Table: Structural and Functional Comparison

Compound Name Piperidine Substituent Core Heterocycle Key Substituents Potential Properties
Target Compound (3-Chloropyridin-4-yl)oxy methyl 2H-Indazole 3-Methoxy, 2-methyl Moderate solubility, enhanced binding specificity
6-(4-Benzylpiperidine-1-carbonyl)-1H-indazole Benzyl 1H-Indazole None High lipophilicity, reduced polarity
Fluorochem Derivative (e.g., [3]) Carboxylic acid Imidazo[1,2-a]pyridine 6-Chloro, 3-methoxyphenyl High solubility, limited BBB penetration

Research Findings and Implications

  • Synthetic Pathways : Evidence from pyrazole-carboxaldehyde studies (e.g., Scheme 97 in ) highlights the utility of PEG-400 as a solvent for constructing heterocycles, suggesting possible methodologies for synthesizing the target’s indazole core.
  • Pharmacokinetics : The (3-chloropyridin-4-yl)oxy methyl group may reduce metabolic degradation compared to benzyl analogs, as halogenated aromatic systems often resist oxidative metabolism .
  • Bioactivity : Piperidine-carbonyl compounds (e.g., ) are frequently explored as kinase inhibitors or GPCR modulators. The target’s indazole substituents could fine-tune selectivity for such targets .

Biological Activity

The compound 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of indazole derivatives, characterized by the following structural elements:

  • An indazole core
  • A piperidine ring with a chloropyridine substituent
  • A methoxy group at the 3-position of the indazole

The molecular formula is C18H22ClN3O3C_{18}H_{22}ClN_3O_3, and it has a molecular weight of approximately 365.84 g/mol.

Anti-inflammatory Activity

Recent studies have indicated that indazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related compounds against COX-1 and COX-2 enzymes were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications in the structure can lead to varying inhibitory effects on these enzymes, highlighting the importance of SAR studies in optimizing anti-inflammatory activity .

Anticancer Potential

Indazoles have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways, including those related to cell cycle regulation and apoptosis .

In a comparative study, various indazole derivatives were tested for their cytotoxic effects on different cancer cell lines, with notable results indicating that some compounds significantly reduced cell viability at micromolar concentrations.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored, particularly its interaction with dopamine receptors. Some derivatives have shown selective agonist activity towards D3 dopamine receptors, which are implicated in several neurological disorders . This suggests that the compound may have therapeutic potential in treating conditions such as Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the indazole and piperidine rings can significantly influence its pharmacological profile:

  • Chloropyridine Substituent : Enhances binding affinity to target receptors.
  • Methoxy Group : Influences lipophilicity and bioavailability.

Preliminary SAR studies indicate that electron-donating groups enhance anti-inflammatory activity, while steric factors also play a critical role in receptor binding efficacy .

Case Studies

  • In Vivo Models : In a carrageenan-induced paw edema model, compounds structurally related to the target molecule demonstrated significant reductions in edema compared to controls, suggesting strong anti-inflammatory potential.
  • Cancer Cell Line Studies : A study involving various cancer cell lines showed that specific modifications led to enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.